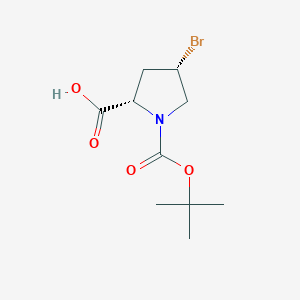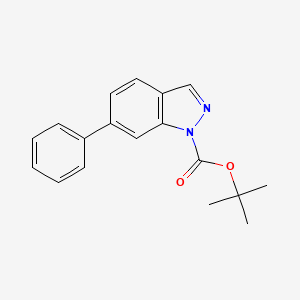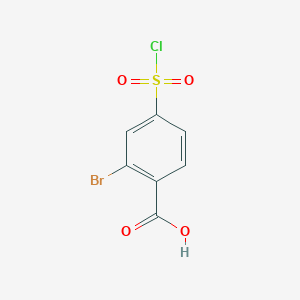
tert-Butyl indolin-3-ylcarbamate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Matériaux Optoélectroniques Organiques
tert-Butyl indolin-3-ylcarbamate: les dérivés sont utilisés dans le développement de matériaux optoélectroniques organiques en raison de leurs propriétés photophysiques uniques. Ces composés sont essentiels à la création de blocs de construction moléculaires pour les diodes électroluminescentes organiques (OLED) et les cellules solaires, où leur capacité à subir une dynamique de l'état excité est cruciale .
Chimie Médicinale
En chimie médicinale, This compound joue un rôle de précurseur dans la synthèse de composés biologiquement actifs. Les dérivés de l'indole, qui peuvent être synthétisés à partir de ce composé, ont montré une large gamme d'activités biologiques, y compris des propriétés antivirales, anti-inflammatoires et anticancéreuses .
Synthèse Organique
Ce composé est également important en synthèse organique, en particulier dans la synthèse des carbamates. Les carbamates sont des intermédiaires précieux dans la production de produits pharmaceutiques et d'agrochimiques. Le groupe tert-butyle dans ces composés sert souvent de groupe protecteur en raison de son encombrement stérique et de sa facilité de déprotection .
Applications Industrielles
Dans les applications industrielles, les dérivés de This compound sont utilisés dans la synthèse de polymères tels que les méthacrylates. Ces polymères ont une large gamme d'applications, y compris les revêtements, les adhésifs et les mastics, en raison de leurs propriétés mécaniques souhaitables .
Science de l'Environnement
La science de l'environnement tire parti de l'étude des composés tert-butyliques pour comprendre les voies de biodégradation. Ces études sont essentielles pour évaluer l'impact environnemental des déversements de produits chimiques et pour développer des stratégies de biorémédiation .
Chimie Analytique
Enfin, en chimie analytique, This compound et ses dérivés sont utilisés comme étalons et réactifs. Sa stabilité et sa réactivité les rendent aptes à être utilisés dans diverses méthodes analytiques pour quantifier ou identifier d'autres substances .
Safety and Hazards
The safety information for “tert-Butyl indolin-3-ylcarbamate” indicates that it may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mécanisme D'action
Target of Action
Indole derivatives, which include tert-butyl indolin-3-ylcarbamate, have been found to bind with high affinity to multiple receptors . This suggests that the compound could have multiple targets, contributing to its diverse biological activities.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound interacts with its targets to induce these effects.
Analyse Biochimique
Biochemical Properties
Tert-Butyl indolin-3-ylcarbamate plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with other biomolecules, further modulating their function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation . Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes. These changes can subsequently affect cellular metabolism, including the rates of glycolysis and oxidative phosphorylation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to either inhibition or activation of the target molecule’s function. For instance, this compound can inhibit the activity of certain enzymes by occupying their active sites, preventing substrate binding and subsequent catalysis . Additionally, this compound can influence gene expression by binding to transcription factors, thereby modulating their ability to regulate target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, leading to a loss of activity. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to high temperatures or strong acids . Long-term exposure to this compound in in vitro or in vivo studies has revealed that it can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing enzyme activity or modulating signaling pathways. At high doses, this compound can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effect without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyze the oxidation of the compound, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of other metabolites. The interaction of this compound with cofactors such as NADPH is also crucial for its metabolism, as these cofactors provide the necessary reducing equivalents for enzymatic reactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can affect its biological activity, as its accumulation in certain tissues or organelles can enhance or inhibit its effects.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. The localization of this compound can also affect its interactions with other biomolecules, further modulating its biological effects.
Propriétés
IUPAC Name |
tert-butyl N-(2,3-dihydro-1H-indol-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-11-8-14-10-7-5-4-6-9(10)11/h4-7,11,14H,8H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLKLTBWOBSTJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thiazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B1446402.png)
![3-(Trifluoromethyl)-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine 2,2,2-trifluoroacetate](/img/structure/B1446403.png)

![1-Acetyl-6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B1446407.png)
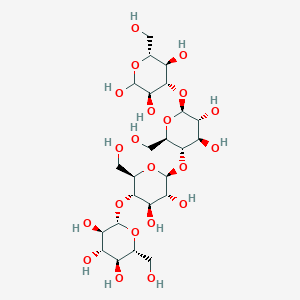
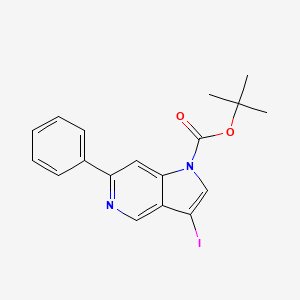
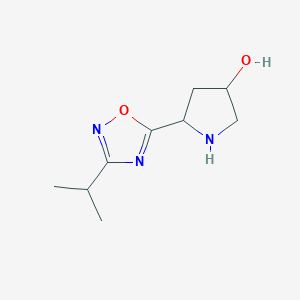
![2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.5]decane-7-carboxylic acid](/img/structure/B1446416.png)

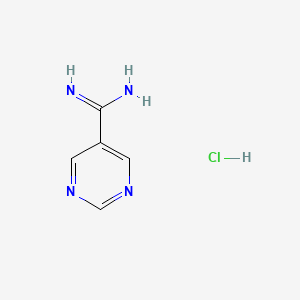
amino}acetic acid](/img/structure/B1446419.png)
